(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Final condensation step: The final step involves the condensation of the intermediate compounds to form the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its stability and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C24H19FN2O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4E)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H19FN2O2/c1-17-23(24(28)27(26-17)21-5-3-2-4-6-21)15-18-9-13-22(14-10-18)29-16-19-7-11-20(25)12-8-19/h2-15H,16H2,1H3/b23-15+ |
InChI Key |
YFDHVAURZOFVAM-HZHRSRAPSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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